1-(4-Chlorophenyl)-1H-indazole is an organic compound that belongs to the indazole family, which is characterized by its bicyclic structure consisting of a five-membered ring fused to a six-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The presence of the chlorophenyl group enhances its pharmacological profile, making it a subject of interest in drug development.
1-(4-Chlorophenyl)-1H-indazole can be derived from various synthetic routes involving indazole derivatives and chlorinated phenyl groups. It is classified under heterocyclic compounds, specifically as an indazole derivative, which is known for its diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 1-(4-Chlorophenyl)-1H-indazole typically involves several key methodologies:
The molecular formula of 1-(4-Chlorophenyl)-1H-indazole is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing details about bond angles, distances, and molecular interactions.
1-(4-Chlorophenyl)-1H-indazole can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for 1-(4-Chlorophenyl)-1H-indazole involves interaction with biological targets such as enzymes or receptors.
Quantitative structure-activity relationship studies provide insights into how structural variations affect biological activity, guiding future modifications for enhanced therapeutic effects.
1-(4-Chlorophenyl)-1H-indazole exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds.
The applications of 1-(4-Chlorophenyl)-1H-indazole extend across various fields:
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and presence in clinically significant therapeutics. The 1H-indazole core (predominant tautomer) enables targeted interactions with diverse biological macromolecules through hydrogen bonding, π-stacking, and hydrophobic contacts [4] [8]. This molecular framework is integral to multiple FDA-approved drugs:
Table 1: Clinical Applications of Select Indazole-Based Drugs
Compound | Therapeutic Category | Molecular Target |
---|---|---|
Niraparib | Antineoplastic | PARP enzyme |
Pazopanib | Antiangiogenic | VEGFR-2, PDGFR, c-Kit |
Benzydamine | Non-steroidal anti-inflammatory | Unknown (local COX inhibition) |
Indazoles exhibit broad bioactivity spectra including antimicrobial [6], antileishmanial [6], and kinase inhibitory effects [1] [7]. Their synthetic versatility allows strategic decoration at N1, C3, C5, and C6 positions to modulate target affinity, solubility, and metabolic stability [4] [8].
This compound features a 1H-indazole core linked at N1 to a para-chlorophenyl moiety. Key structural attributes include:
Table 2: Key Structural Parameters of 1-(4-Chlorophenyl)-1H-Indazole
Parameter | Value/Role | Consequence |
---|---|---|
N1-C(aryl) bond | ~1.36–1.41 Å (X-ray/NMR) | Rotationally restricted linkage |
Chlorine position | para on phenyl ring | Optimal for steric accommodation & electronic effects |
Hydrogen bond capacity | N2-H donor (δ+), C3 acceptor (δ-) | Targets kinase hinge regions |
Functionally, the chloroaryl extension enables:
The therapeutic exploitation of indazoles has evolved through distinct phases:
Table 3: Milestones in Indazole-Based Drug Development
Era | Representative Agent | Therapeutic Advance |
---|---|---|
1960s | Benzydamine | First indazole NSAID |
1980s | Bendazac | Anticataract/anti-inflammatory indazole |
2009 | Pazopanib | Multikinase inhibitor for solid tumors |
2017 | Niraparib | PARP inhibitor for BRCA-mutant cancers |
2020s | 1-(4-Chlorophenyl)-1H-indazole derivatives | Kinase inhibitor scaffolds in preclinical studies |
Recent synthetic innovations include palladium-catalyzed cyclizations for N1-arylated indazoles and click chemistry for triazole-indazole hybrids, accelerating structural diversification [4] [6]. The 4-chlorophenyl variant represents a modern pharmacophore in targeted cancer therapy probes, leveraging halogen bonding for ATP-competitive kinase inhibition [7].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2